Cas no 14897-39-3 (Rifamycin sodium)

Rifamycin sodium Chemical and Physical Properties
Names and Identifiers
-
- Rifamycin sodium salt
- RIFAMPICIN SV SODIUM
- RIFAMYCIN SV-SODIUM
- RIFAMYCIN SV SODIUM SALT HEXAHYDRATE
- Rifamycin SV Monosodium
- RIFAMYCIN,MONOSODIUMSALT
- Rifamycin SV hexahydrate sodium salt
- RIFAMYCIN S SODIUM SALT
- Rifamycin SV monosodium salt
- Rifamycin SV Sodium
- 5,6,9,17,19,21-Hexahydroxy-23-Methoxy-2,4,12,16,18,20,22-heptaMethyl
- monosodium rifamycin SV
- Rifamycin sodium
- Rifamycin SV sodium salt
- 2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione,5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-,21-acetate, sodium salt (8CI)
- Rifamycin, monosodium salt (9CI)
- 2,7-(Epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan, rifamycin deriv.
- CB 01-11
- NSC 146718
- Tuborin
- Rifamycin SV s
- RifaMycin, sodiuM salt (1:1)
- RifamycinSV sodium salt
- Rifamycin SV sodium, >=900 IU/mg
- Sodium rifomycin SV
- Rifamycin, monosodium salt
- 32086GS35Z
- DSSTox_CID_20208
- DSSTox_RID_79452
- DSSTox_GSID_40208
- Rifamycin sodium [USAN]
- Aemcolo
- Otofa
- RIFAMYCIN SV SODIUM SALT [MI]
- 2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)NAPHTHO(2,1-B)FURAN-1,11(2H)-DIONE, 5,6,9,17,19,21-HEXAHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-, 21-ACETATE, SODIUM SALT
- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate, monosodium salt
- Rifamyzin-Natrium
- SODIUM (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-21-(ACETYLOXY)-6,9,17,19-TETRAHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,11-DIOXO-1,2-DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)NAPHTHO(2,1-B)FURAN-5-OLATE
- CB-0111
- Rifamycin, sodium salt
- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2H)-dione, 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate, sodium
- J-008536
- RIFAMYCIN SODIUM [MART.]
- NSC 133100
- SODIUM (2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-21-(ACETYLOXY)- 6,9,17,19-TETRAHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,11-DIOXO-1,2- DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENIMINO)NAPHTHO(2,1-B)FURAN-5-OLATE
- Rifamycinum natricum
- Rifamycin SV sodium salt, potency: >=900 units (dry basis)
- Rifamycin SV
- DTXSID0040208
- sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate
- RIFAMYCIN SODIUM (MART.)
- 14897-39-3
- RIFAMYCIN SODIUM [WHO-DD]
- Q27256110
- UNII-32086GS35Z
- CB-01-11
- RIFAMYCIN SODIUM (EP IMPURITY)
- RIFAMYCIN SODIUM (EP MONOGRAPH)
- RIFAMYCIN SODIUM [EP IMPURITY]
- RIFAMYCIN SODIUM [ORANGE BOOK]
- CB-01-11, Rifamycin SV
- Rifamastene
- EINECS 238-965-7
- RIFAMYCIN SODIUM [EP MONOGRAPH]
-
- MDL: MFCD09752825
- Inchi: 1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1
- InChI Key: YVOFSHPIJOYKSH-NLYBMVFSSA-M
- SMILES: [Na+].O(C(C([H])([H])[H])=O)[C@]1([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])=C([H])O[C@]2(C([H])([H])[H])C(C3C4=C(C([H])=C(C(=C4C(=C(C([H])([H])[H])C=3O2)O[H])O[H])N([H])C(C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@@]1([H])C([H])([H])[H])O[H])O[H])=O)[O-])=O)OC([H])([H])[H] |c:18,62,t:58|
Computed Properties
- Exact Mass: 719.29200
- Monoisotopic Mass: 719.29177018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 51
- Rotatable Bond Count: 3
- Complexity: 1340
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- Tautomer Count: 113
- Topological Polar Surface Area: 204
Experimental Properties
- Color/Form: Orange red or dark red crystalline powder
- Melting Point: 152-163°C
- Solubility: ethanol: soluble50mg/mL
- Water Partition Coefficient: Soluble in water, alcohol and dimethyl sulfoxide.
- PSA: 204.14000
- LogP: 5.18780
- Merck: 13,8302
- Solubility: Soluble in methanol, ethanol, propanol, ethyl acetate, slightly soluble in water, petroleum ether, soluble in ether, bicarbonate solution
Rifamycin sodium Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:8-10-23
- RTECS:KD1922500
- Storage Condition:Store at room temperature
Rifamycin sodium Customs Data
- Customs Data:
China Customs Code:
2941903000
Rifamycin sodium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01758-5g |
Rifamycin sodium |
14897-39-3 | 97% | 5g |
155.00 | 2021-07-09 | |
eNovation Chemicals LLC | D760212-100g |
Rifamycin, sodium salt (1:1) |
14897-39-3 | 97% | 100g |
$280 | 2024-06-08 | |
abcr | AB349593-1g |
Rifamycin SV sodium, 97%; . |
14897-39-3 | 97% | 1g |
€87.40 | 2025-02-20 | |
LKT Labs | R3222-5 g |
Rifamycin SV Monosodium |
14897-39-3 | ≥98% | 5g |
$243.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73922-500mg |
Rifamycin SV (sodium salt) |
14897-39-3 | 98% | 500mg |
¥453.00 | 2022-04-26 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01758-1g |
Rifamycin sodium |
14897-39-3 | 97% | 1g |
58.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01758-100g |
Rifamycin sodium |
14897-39-3 | 97% | 100g |
¥1911 | 2023-09-15 | |
TRC | R508200-1g |
Rifamycin SV Sodium |
14897-39-3 | 1g |
$ 98.00 | 2023-09-06 | ||
TRC | R508200-2.5g |
Rifamycin SV Sodium |
14897-39-3 | 2.5g |
$170.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73922-1g |
Rifamycin SV (sodium salt) |
14897-39-3 | 98% | 1g |
¥816.00 | 2022-04-26 |
Rifamycin sodium Related Literature
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
Additional information on Rifamycin sodium
Introduction to Rifamycin Sodium (CAS No. 14897-39-3)
Rifamycin sodium, a derivative of the broader rifamycin class, is a compound of significant interest in the field of pharmaceutical chemistry and microbiology. The chemical entity is formally identified by its CAS number, CAS No. 14897-39-3, which serves as a unique identifier for this specific molecular structure. This compound has garnered considerable attention due to its potent biological activity, particularly against a range of Gram-positive and some Gram-negative bacteria, as well as its utility in the treatment of mycobacterial infections.
The mechanism of action for rifamycin sodium revolves around its ability to inhibit bacterial RNA polymerase. Specifically, it binds to the beta subunit of the enzyme, thereby preventing the transcription of mRNA from DNA. This mechanism is highly specific and targets only prokaryotic organisms, making rifamycin sodium an effective antibiotic with a relatively narrow spectrum of activity. However, this specificity also means that it is not effective against eukaryotic cells, which is a crucial factor in its safety profile when used therapeutically.
In recent years, there has been a growing body of research focused on the structural and functional properties of rifamycin sodium. Advanced computational methods and X-ray crystallography have been employed to elucidate the detailed interactions between rifamycin sodium and bacterial RNA polymerase. These studies have not only enhanced our understanding of how this compound exerts its antibacterial effects but also provided insights into potential mechanisms for the development of resistance.
One particularly notable area of research has been the exploration of rifamycin sodium analogs. By modifying the core structure of rifamycin sodium, scientists have been able to develop derivatives with improved pharmacokinetic properties or enhanced activity against resistant bacterial strains. For instance, studies have shown that certain analogs exhibit greater efficacy against Mycobacterium tuberculosis strains that have developed resistance to standard rifamycins.
The clinical applications of rifamycin sodium are primarily centered around its use in treating tuberculosis (TB) and other mycobacterial infections. The drug is often used in combination regimens due to the high rates of resistance observed with monotherapy. The World Health Organization (WHO) has recognized rifamycin sodium as an essential component in global TB control strategies, highlighting its importance in combating this pervasive infectious disease.
Moreover, rifamycin sodium has also shown promise in treating other infectious diseases caused by bacteria that are difficult to eradicate. For example, it has been investigated for its potential use in treating biofilm-associated infections, where bacteria form protective layers that make them resistant to conventional antibiotics. Research indicates that rifamycin sodium can disrupt these biofilms by interfering with bacterial communication and structural integrity.
From a chemical synthesis perspective, rifamycin sodium is complex and involves multiple steps to achieve high yields and purity. The synthesis typically requires specialized equipment and expertise in organic chemistry. Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing rifamycin sodium, making it more accessible for both research and industrial applications.
The safety profile of rifamycin sodium is well-documented, with common side effects including liver toxicity and gastrointestinal disturbances. However, these side effects are generally manageable with appropriate monitoring and supportive care. Long-term use or high doses may increase the risk of more severe adverse effects, necessitating careful patient monitoring during therapy.
In conclusion, rifamycin sodium (CAS No. 14897-39-3) remains a vital compound in modern medicine due to its potent antibacterial activity and broad clinical applications. Ongoing research continues to uncover new uses and improve existing formulations, ensuring that this compound will remain relevant in the fight against bacterial infections for years to come.
14897-39-3 (Rifamycin sodium) Related Products
- 6998-60-3(Rifogal)
- 7469-77-4(2-Methyl-1-naphthol)
- 13292-46-1(Rifampicin)
- 127923-87-9(Rifapentine hydrochloride)
- 941-98-0(1-Acetylnaphthalene)
- 125833-03-6(Rifampicin N-4’-Oxide)
- 26016-99-9(Fosfomycin sodium)
- 61379-65-5(Rifapentine)
- 749875-16-9(5-bromo-2-(trifluoromethyl)isonicotinic acid)
- 898351-19-4(2-4-(4-methoxybenzoyl)piperazin-1-yl-4,5-dimethyl-1,3-benzothiazole)
